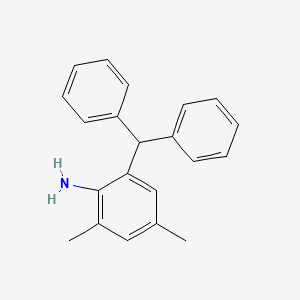
2-(Diphenylmethyl)-4,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryl-4,6-dimethylaniline is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound is also substituted with two methyl groups at the 4 and 6 positions on the aniline ring, making it a dimethylaniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-4,6-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4,6-dimethylaniline with benzhydryl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Benzhydryl-4,6-dimethylaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzhydryl compounds.
Scientific Research Applications
2-Benzhydryl-4,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-4,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound used as an antihistamine.
2,6-Dimethylaniline: An aromatic amine used in the synthesis of anesthetics and other pharmaceuticals.
N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: A nickel complex used as a catalyst in polymerization reactions.
Uniqueness
2-Benzhydryl-4,6-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzhydryl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the dimethyl substitution on the aniline ring provides steric hindrance, influencing its interaction with other molecules and its overall reactivity.
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-benzhydryl-4,6-dimethylaniline |
InChI |
InChI=1S/C21H21N/c1-15-13-16(2)21(22)19(14-15)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,22H2,1-2H3 |
InChI Key |
OQXQBYZSOAHXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)
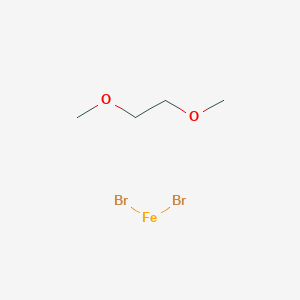
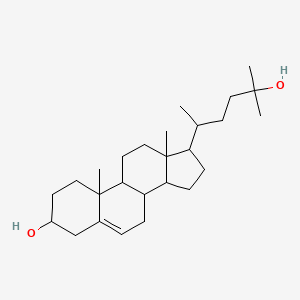
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)
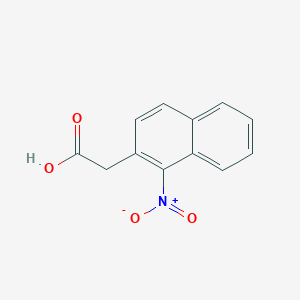
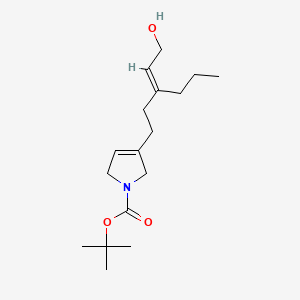
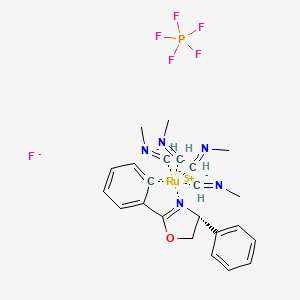
![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)
![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)
![6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one](/img/structure/B12305845.png)
